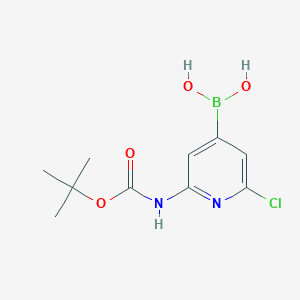

2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid

Description

Properties

IUPAC Name |

[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHLLTNTNOTCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Introduction of the Boronic Acid Group: The chloropyridine derivative is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Key Features :

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

-

Base : Potassium carbonate or sodium bicarbonate facilitates transmetallation.

-

Solvents : Tetrahydrofuran (THF) or dimethoxyethane (DME) at 60–80°C.

Example Reaction :

Data Table :

| Substrate (Aryl Halide) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 78 | |

| 2-Iodonaphthalene | PdCl₂(dppf) | 85 |

Nucleophilic Substitution at Chlorine

The chlorine atom at position 6 undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling structural diversification.

Conditions :

-

Nucleophiles : Primary/secondary amines, thiols, or alkoxides.

-

Base : Triethylamine or DBU in polar aprotic solvents (DMF, DMSO).

-

Temperature : 80–100°C.

Example Reaction :

Data Table :

| Nucleophile | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DMF | 12 | 72 | |

| Sodium methoxide | MeOH | 6 | 65 |

Deprotection of the t-Boc Group

The tert-butoxycarbonyl (t-Boc) protecting group is cleaved under acidic conditions to yield the free amine.

Conditions :

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol.

-

Time : 1–4 hours at room temperature.

Example Reaction :

Data Table :

| Acid | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| TFA (50%) | DCM | 2 | 90 | |

| HCl (4M) | MeOH | 3 | 85 |

Boronic Acid Functionalization

The boronic acid group undergoes transformations such as oxidation or esterification.

Oxidation to Diol :

Esterification :

Data Table :

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, NaOH | 4,6-Dihydroxypyridine | 68 | |

| Esterification | Pinacol, Cu(OAc)₂ | Pinacol boronate | 82 |

Interaction with Biological Targets

The boronic acid group forms reversible covalent bonds with diols (e.g., serine proteases), enabling enzyme inhibition.

Example : Inhibition of histone deacetylases (HDACs) via transition-state mimicry .

Data Table :

| Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| HDAC6 | 2.0 | Zinc chelation via boronate |

Stability and Reactivity Considerations

Scientific Research Applications

Organic Synthesis

The compound is utilized in various synthetic pathways, including:

- Borylation Reactions : It serves as a key intermediate in the formation of complex organic molecules through palladium-catalyzed borylation reactions, facilitating the introduction of boron into target compounds.

- Coupling Reactions : The boronic acid moiety allows for versatile coupling reactions, making it suitable for synthesizing biaryl compounds and other complex structures.

Medicinal Chemistry

The biological activity of 2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is noteworthy:

- Enzyme Inhibition : Its ability to form reversible covalent bonds has been exploited in designing enzyme inhibitors, particularly for proteases and other enzymes involved in disease pathways. For example, it has been investigated as an inhibitor of Plasmodium falciparum SUB1, showing potential in malaria treatment .

- Targeting Nicotinamide N-Methyltransferase : The compound's boronic acid functionality allows it to interact with serine residues in proteins, making it a candidate for developing inhibitors against Nicotinamide N-Methyltransferase, which plays a role in cancer progression .

Antiviral Activity

Research indicates that boronic acids, including this compound, exhibit antiviral properties. They have been shown to inhibit viral replication through interactions with viral proteins, potentially leading to the development of new antiviral drugs .

Case Study 1: Inhibition of Plasmodium falciparum SUB1

In a study focused on improving drug-like properties of peptidic boronic acid inhibitors against Plasmodium falciparum SUB1, modifications were made to enhance lipophilicity and selectivity. The resulting compounds demonstrated significant inhibitory activity and are being explored for further development as antimalarial agents .

Case Study 2: Targeting Nicotinamide N-Methyltransferase

Research on small molecule inhibitors targeting Nicotinamide N-Methyltransferase highlighted the effectiveness of boronic acids as covalent warheads. The study demonstrated that substituting traditional warheads with boronic acids could enhance selectivity and potency against cancer-related targets .

Mechanism of Action

The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

a) 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid (FA-2684)

b) 2-(t-Butoxycarbonylamino)pyridine-3-boronic acid (BB-2184)

c) 4-(t-Butoxycarbonylamino)pyridine-3-boronic acid (BB-5325)

- Structure: Boc-amino group at position 4, boronic acid at position 3.

- Purity : 95% (CAS: 863752-59-4) .

Derivatives with Protective Groups

a) 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester (PN-6887)

- Structure : Boronic acid replaced with a pinacol ester.

- Key Differences : Enhanced stability and shelf life due to reduced boronic acid oxidation sensitivity. This derivative is advantageous for long-term storage or reactions requiring gradual boronic acid release .

- Purity : 96% (CAS: 2096341-89-6) .

Research Findings and Industrial Relevance

- Synthetic Utility : The parent compound’s combination of Boc protection and chlorine substitution has been leveraged in peptide synthesis for side-chain protection and regioselective cross-couplings, as evidenced by methodologies in peptide epitope construction .

- Discontinuation Trends: Both 2-(t-Boc-amino)-6-Cl-pyridine-4-BA and its analogue 3-Bromo-1-tert-butylpyrazole-4-boronic acid are discontinued, reflecting supply chain challenges or shifting industrial priorities . Researchers are advised to explore pinacol ester derivatives (e.g., PN-6887) or positional isomers (e.g., FA-2684) as alternatives.

Biological Activity

2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

The compound can be described by the following chemical formula:

- Molecular Weight : 294.3 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14BClN2O3 |

| Molecular Weight | 294.3 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily involves its interaction with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can lead to inhibition of enzymes and modulation of signaling pathways. This compound has been studied for its potential to inhibit certain proteases and as a modulator of cellular processes.

Case Studies

- Enzyme Inhibition : Research has demonstrated that boronic acids can effectively inhibit proteasome activity, which is crucial for regulating protein degradation in cells. In vitro studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on the proteasome, leading to increased apoptosis in cancer cells .

- Antiviral Activity : A study highlighted the antiviral properties of boronic acid derivatives against various viruses, including Dengue and Zika. The compound displayed low IC50 values (0.066 μM for Dengue), indicating potent antiviral activity without significant cytotoxicity .

- Anticancer Properties : In vivo studies have indicated that compounds with similar structures can suppress tumor growth in models of hematological malignancies. The mechanism involves the induction of apoptosis through modulation of key signaling pathways .

Table 2: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/Effect |

|---|---|---|

| Proteasome Inhibition | Cancer Cells | Significant inhibition observed |

| Antiviral Activity | Dengue Virus | IC50 = 0.066 μM |

| Anticancer Activity | Tumor Growth | Suppression in SCID mice models |

Recent Developments

Recent research has focused on optimizing the structure of boronic acid derivatives to enhance their biological activity and selectivity. Studies have shown that modifications in the pyridine ring or the introduction of different substituents can significantly affect the compound's efficacy against specific biological targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective compounds. Investigations into how variations in substituents impact biological activity have led to the identification of several promising analogs with enhanced potency against cancer and viral infections .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the t-Boc protecting group to the amino functionality and (2) installation of the boronic acid moiety. A common approach is to start with 6-chloro-4-iodopyridin-2-amine. The amino group is first protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF). Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in a polar aprotic solvent (e.g., DMF) introduces the boronic acid group. Critical parameters include maintaining anhydrous conditions to prevent boroxine formation and optimizing catalyst loading (0.5–2 mol%) to improve yield .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl singlet at δ 1.3 ppm) and pyridine/boronic acid protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺ expected for C₁₀H₁₃BClN₂O₄⁺).

- FT-IR : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) peaks confirm functional groups.

- X-ray Crystallography (if crystalline): Resolves boronic acid geometry and hydrogen bonding .

Q. What storage conditions are recommended to ensure stability?

Methodological Answer: The compound is sensitive to moisture and elevated temperatures. Store at 0–6°C under inert gas (argon) in anhydrous solvents (e.g., THF or DCM). Avoid silica gel chromatography due to irreversible binding; instead, purify via recrystallization (e.g., ethyl acetate/hexane). Stability tests show <5% decomposition after 6 months under recommended conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronic acid?

Methodological Answer: Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for electron-deficient aryl chlorides.

- Solvent System : Use mixed solvents (e.g., DME:H₂O, 4:1) to balance solubility and reactivity.

- Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation.

- Temperature : 80–100°C for 12–24 h. Monitor by TLC or LC-MS. Post-reaction, purify via acid-base extraction to remove boronic acid byproducts .

Q. How to address low solubility in aqueous reaction media?

Methodological Answer: Solubility challenges arise from the hydrophobic t-Boc group. Strategies include:

Q. What analytical methods detect boroxine or deborylation byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.